
3-Fluoro-4-phenylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-phenylbutan-1-amine is an organic compound belonging to the class of phenylbutylamines It consists of a phenyl group substituted at the fourth carbon by a butan-1-amine, with a fluorine atom attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenylbutan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3-fluoro-4-phenylbutanal using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts based on earth-abundant metals, such as iron or cobalt, may be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents
Major Products:
Oxidation: 3-Fluoro-4-phenylbutan-1-one or 3-fluoro-4-phenylbutanoic acid.
Reduction: 3-Fluoro-4-phenylbutan-2-amine or 3-fluoro-4-phenylbutan-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-phenylbutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
4-Phenylbutylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-4-phenylbutanoic acid: An oxidized derivative with distinct applications.
3-Fluoro-4-phenylbutan-2-amine: A reduced form with unique reactivity
Uniqueness: 3-Fluoro-4-phenylbutan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H14FN |
|---|---|
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
3-fluoro-4-phenylbutan-1-amine |
InChI |
InChI=1S/C10H14FN/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 |
InChI-Schlüssel |
MTQGONMFIPZWPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


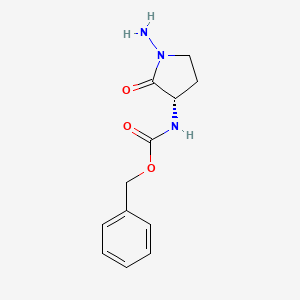
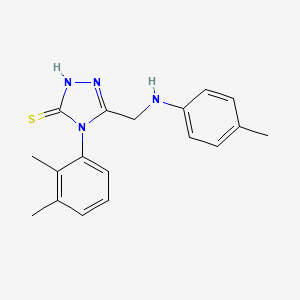
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)

![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
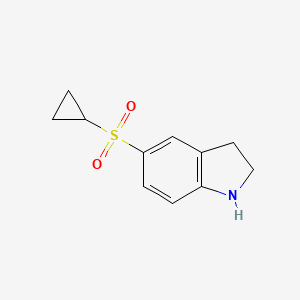
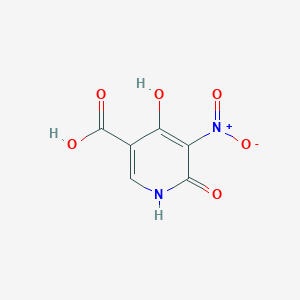
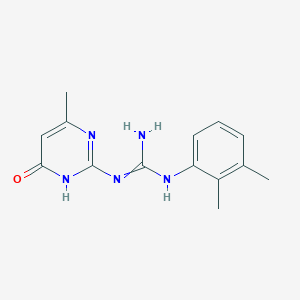
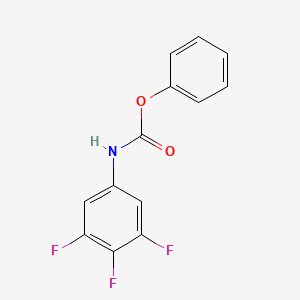
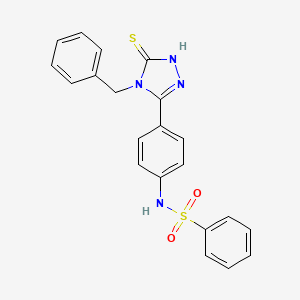


![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)
